
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-methyl-4-(piperidin-4-yl)benzoic acid with cyclobutylamine under appropriate conditions.
Cyclobutylation: The cyclobutyl group is introduced through a cyclobutylation reaction, which involves the use of cyclobutylamine and suitable coupling reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamide derivatives.
科学研究应用
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may modulate the activity of hypoxia-inducible factor 1 (HIF-1) pathways, which are involved in cellular responses to low oxygen levels .
相似化合物的比较
Similar Compounds
Uniqueness
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride is unique due to the presence of the cyclobutyl group, which may confer distinct biological activities and chemical properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H25ClN2O |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
N-cyclobutyl-3-methyl-4-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-12-11-14(17(20)19-15-3-2-4-15)5-6-16(12)13-7-9-18-10-8-13;/h5-6,11,13,15,18H,2-4,7-10H2,1H3,(H,19,20);1H |
InChI 键 |
BLKITQOTGNPIBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC2)C3CCNCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)


![(6-(Benzyloxy)-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13718144.png)
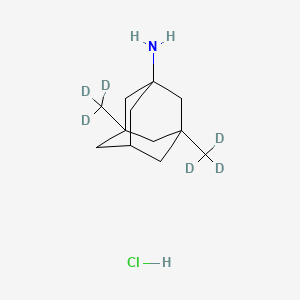
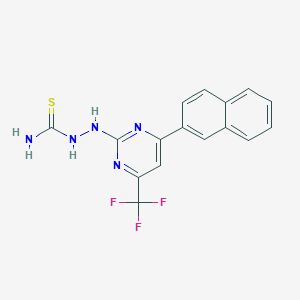
![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)
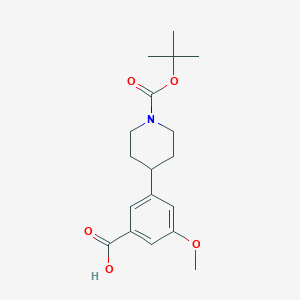
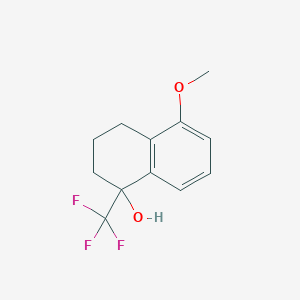
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
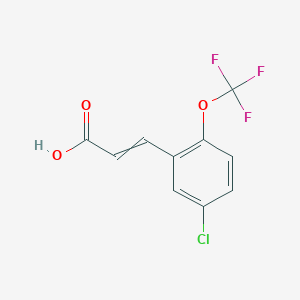
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
